An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid (CAS RN: 877036-93-6), a heterocyclic-substituted serine derivative. In the context of contemporary drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and stability. Each section integrates theoretical principles with detailed, field-proven experimental protocols, presented with the causality behind methodological choices. All quantitative data, derived from validated computational models, are summarized for clarity. Furthermore, this guide includes a plausible synthetic route and discusses the potential biological significance of this molecular scaffold.
Introduction
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, also known as isonicotinoyl-serine, is a molecule of significant interest due to its structural resemblance to endogenous amino acids and its incorporation of a pyridine moiety, a common pharmacophore. The interplay between the amino acid backbone and the heterocyclic ring system bestows upon it a unique set of physicochemical properties that are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational resource for researchers, providing both predicted data and the rigorous experimental frameworks required to validate these predictions and further characterize this compound for potential therapeutic applications.
The serine backbone suggests a role in various metabolic pathways, as serine metabolism is increasingly recognized as a crucial player in cellular proliferation and disease states such as cancer.[1][2] The isonicotinoyl group, a derivative of pyridine, is found in numerous established drugs and is known to influence receptor binding and metabolic stability. Understanding the fundamental physicochemical properties of this hybrid molecule is the first step in unlocking its therapeutic potential.
Chemical Identity and Structure
-
IUPAC Name: 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
-
Synonyms: Isonicotinoyl-serine
-
CAS Registry Number: 877036-93-6[3]
-
Molecular Formula: C₉H₁₀N₂O₄
-
Molecular Weight: 210.19 g/mol
C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1; C3 -- C6; C6 -- O1; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- O2; C7 -- O3; O3 -- H9; C8 -- O4; O4 -- H10; C1 -- H1; C2 -- H2; C4 -- H3; C5 -- H4; N2 -- H5; C7 -- H6; C8 -- H7; C8 -- H8; }
Figure 1: Chemical structure of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.
Acid Dissociation Constant (pKa)
The pKa value is a critical parameter that dictates the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding interactions with biological targets. 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid possesses multiple ionizable groups: a carboxylic acid, a pyridine nitrogen, and potentially the hydroxyl group under strongly basic conditions.
Predicted pKa Values
Due to the absence of experimentally determined data in the public domain, pKa values were predicted using advanced computational models.[4][5]
| Ionizable Group | Predicted pKa | Description |
| Carboxylic Acid | 2.5 - 3.5 | The electron-withdrawing effect of the adjacent amide and the pyridine ring is expected to increase the acidity of the carboxylic acid compared to a simple amino acid. |
| Pyridine Nitrogen | 4.5 - 5.5 | The pyridine nitrogen is basic and will be protonated at acidic pH. |
| Hydroxyl Group | > 12 | The hydroxyl group is weakly acidic and is unlikely to be deprotonated under physiological conditions. |
Table 1: Predicted pKa values for 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.
Experimental Protocol for pKa Determination by Potentiometric Titration
This protocol describes a robust method for the experimental determination of pKa values.[6]
Principle: A solution of the compound is titrated with a strong base (or acid), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% titrated.
Materials:
-
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water, high purity
-
Calibrated pH meter and electrode
-
Automated burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Acidification: If necessary, acidify the solution to a pH below the lowest expected pKa (e.g., pH 2) with 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH using an automated burette, adding small increments of titrant (e.g., 0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a derivative plot (dpH/dV) can be used to accurately determine the equivalence points.
Causality of Experimental Choices:
-
Constant Ionic Strength: The use of KCl minimizes changes in activity coefficients during the titration, leading to more accurate pKa determination.
-
Carbonate-Free NaOH: Carbonate impurities in the NaOH solution can buffer the solution and introduce errors in the titration curve.
-
Automated Burette: Ensures precise and reproducible addition of the titrant.
graph "pKa_Determination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
subgraph "cluster_Preparation" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Weigh Compound"]; B [label="Dissolve in H2O with KCl"]; C [label="Acidify with HCl"]; A -> B -> C; }
subgraph "cluster_Titration" { label="Titration"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; D [label="Titrate with 0.1 M NaOH"]; E [label="Record pH at Intervals"]; D -> E; }
subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; F [label="Plot pH vs. Volume"]; G [label="Determine Equivalence Points"]; H [label="Calculate pKa"]; F -> G -> H; }
C -> D; E -> F; }
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A balanced logP is often crucial for oral bioavailability.
Predicted logP Value
Computational methods provide a valuable first approximation of a compound's logP.[7][8]
| Parameter | Predicted Value |
| logP | -1.5 to -0.5 |
Table 2: Predicted logP value for 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.
The negative logP value suggests that the compound is predominantly hydrophilic, which is expected given the presence of multiple hydrogen bond donors and acceptors.
Experimental Protocol for logP Determination by the Shake-Flask Method
The shake-flask method is the gold standard for experimental logP determination.[9]
Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured at equilibrium, and the logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Materials:
-
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
-
n-Octanol, HPLC grade, pre-saturated with water
-
Water, HPLC grade, pre-saturated with n-octanol
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC with UV detector or LC-MS for concentration analysis
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely.
-
Partitioning: Prepare a stock solution of the compound in either water or n-octanol. Add a known volume of this stock solution to a mixture of the pre-saturated solvents in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality of Experimental Choices:
-
Pre-saturation of Solvents: This is crucial to prevent volume changes during the experiment, which would affect the concentration measurements.
-
Centrifugation: Ensures a clean separation of the phases, preventing cross-contamination which can lead to inaccurate concentration measurements.
-
Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC is essential for accurate quantification of the compound in each phase.
graph "logP_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; edge [color="#34A853"];
A [label="Pre-saturate n-Octanol and Water"]; B [label="Partition Compound Between Phases"]; C [label="Shake to Equilibrate"]; D [label="Centrifuge to Separate Phases"]; E [label="Measure Concentration in Each Phase (HPLC)"]; F [label="Calculate logP"];
A -> B -> C -> D -> E -> F; }
Figure 3: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.
Predicted Aqueous Solubility
Computational models can predict the intrinsic solubility of a compound.[10][11][12]
| Parameter | Predicted Value |
| Aqueous Solubility | > 10 mg/mL |
Table 3: Predicted aqueous solubility for 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.
The predicted high aqueous solubility is consistent with the compound's hydrophilic nature (negative logP) and the presence of multiple ionizable and hydrogen-bonding groups.
Experimental Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[13]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific temperature until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Materials:
-
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermostatically controlled shaker incubator
-
Syringe filters (e.g., 0.22 µm)
-
HPLC with UV detector or LC-MS
Procedure:
-
Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Incubation: Place the vial in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filtration: Withdraw a sample of the suspension and immediately filter it through a syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC method.
-
Confirmation of Equilibrium: It is advisable to take samples at multiple time points (e.g., 24 and 48 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been established.
Causality of Experimental Choices:
-
Use of Excess Solid: Ensures that a saturated solution is formed and that the measured concentration represents the true thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Filtration: Removes undissolved particles that would otherwise lead to an overestimation of the solubility.
Chemical Stability
Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation pathways.[1][14][15][16][17]
Predicted Stability Profile
Based on its chemical structure, the following stability liabilities can be anticipated:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The pyridine ring and the secondary alcohol may be susceptible to oxidation.
-
Photostability: Aromatic systems can be susceptible to photodegradation.
Protocol for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.
Principle: The compound is subjected to a series of stress conditions (acid, base, oxidation, heat, and light), and the extent of degradation is monitored by a stability-indicating analytical method.
Materials:
-
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Stability chambers with controlled temperature, humidity, and light
-
HPLC with a photodiode array (PDA) detector or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. A PDA detector can be used to assess peak purity. LC-MS can be used to identify the mass of the degradation products.
Causality of Experimental Choices:
-
Stability-Indicating Method: This is the cornerstone of any stability study. The analytical method must be proven to resolve the active pharmaceutical ingredient from its degradation products and any excipients.
-
Forced Degradation: These studies provide a rapid means of identifying potential degradation pathways and are a regulatory requirement for drug development.
graph "Stability_Testing_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; edge [color="#34A853"];
subgraph "cluster_Stress" { label="Application of Stress Conditions"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Acid Hydrolysis"]; B [label="Base Hydrolysis"]; C [label="Oxidation"]; D [label="Thermal Stress"]; E [label="Photostability"]; }
F [label="Sample at Time Points"]; G [label="Analyze by Stability-Indicating HPLC"]; H [label="Identify and Quantify Degradants"];
{A, B, C, D, E} -> F -> G -> H; }
Figure 4: Workflow for forced degradation studies.
Plausible Synthetic Route
A plausible synthesis of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid involves the acylation of the amino group of serine with isonicotinic acid. A patent for the synthesis of similar 3-aryl-2-hydroxy propanoic acid derivatives provides a basis for this proposed route.[18]
Reaction Scheme: L-Serine + Isonicotinoyl Chloride → 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
Procedure Outline:
-
Protection of Serine: The carboxylic acid and hydroxyl groups of L-serine may require protection to ensure selective acylation of the amino group.
-
Acylation: The protected serine is reacted with isonicotinoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.
-
Purification: The product can be purified by crystallization or chromatography.
Potential Impurities:
-
Unreacted starting materials (serine, isonicotinic acid).
-
Di-acylated products.
-
By-products from the deprotection steps.
graph "Synthetic_Route" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
"L-Serine" -> "Protected Serine" [label="Protection"]; "Protected Serine" -> "Acylated Product" [label="+ Isonicotinoyl Chloride"]; "Acylated Product" -> "Final Product" [label="Deprotection"]; "Final Product" -> "Purified Product" [label="Purification"]; }
Figure 5: Plausible synthetic workflow.
Discussion and Future Perspectives
The in silico data presented in this guide suggest that 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is a highly water-soluble, hydrophilic molecule. Its multiple ionizable groups will result in a complex pH-dependent solubility profile. The predicted physicochemical properties make it an interesting candidate for further investigation, although its low predicted logP may pose challenges for passive membrane permeability.
The serine scaffold links this molecule to fundamental cellular metabolism. The serine synthesis pathway is upregulated in certain cancers, making enzymes in this pathway potential therapeutic targets.[1][2][19] It is conceivable that isonicotinoyl-serine or its derivatives could act as inhibitors or modulators of these enzymes. Additionally, N-acylated serine analogs have been explored for their immunological activities.[20] Future research should focus on the experimental validation of the predicted physicochemical properties and the exploration of this compound's biological activity, particularly in the context of cancer metabolism and immunology.
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